molecular formula C6H7N3O4 B3046579 (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid CAS No. 1260658-89-6

(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid

Cat. No.: B3046579
CAS No.: 1260658-89-6
M. Wt: 185.14
InChI Key: UQCHCOCUBDFNIT-UHFFFAOYSA-N
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Description

(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 3, and an acetic acid moiety at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid typically involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The nitration process introduces the nitro group at the 3-position of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

    Cyclization: Cyclization reactions often require acidic or basic conditions and heat.

Major Products:

Mechanism of Action

The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. The compound's unique structural properties and reactivity make it a valuable target for research into its biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H7N3O3\text{C}_6\text{H}_7\text{N}_3\text{O}_3

This compound features a methyl group, a nitro group, and an acetic acid moiety, contributing to its reactivity and potential biological activity.

Synthesis Methods

The synthesis typically involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids under controlled conditions. This process can be optimized for industrial production through continuous flow reactors to enhance yield and safety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrate its effectiveness against various pathogens, with significant inhibition zones observed in several derivatives. For instance, derivative 7b showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a series of experiments, compounds derived from pyrazole structures exhibited promising results in inhibiting key inflammatory pathways. Notably, some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Potential

The anticancer activity of this compound has garnered attention due to its ability to induce apoptosis in various cancer cell lines. Studies indicate that certain derivatives can enhance caspase-3 activity significantly, suggesting their potential as anticancer agents. For example, compounds derived from this scaffold have shown efficacy against breast cancer cells (MDA-MB-231), with notable antiproliferative effects observed at low concentrations .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that inhibit enzyme activity or alter protein function, leading to various biological effects. This mechanism is crucial for its antimicrobial and anticancer activities.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is insightful:

Compound NameKey FeaturesBiological Activity
1-Methyl-3-nitro-1H-pyrazoleLacks acetic acid moietyLimited versatility
3-Nitro-1H-pyrazole-5-carboxylic acidSimilar structure without methyl groupAltered reactivity
4-Amino derivativesEnhanced reactivity due to amino groupIncreased anticancer potential

The presence of both the nitro and acetic acid groups in this compound allows for diverse chemical modifications and biological interactions, making it a valuable compound in research.

Properties

IUPAC Name

2-(2-methyl-5-nitropyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(3-6(10)11)2-5(7-8)9(12)13/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHCOCUBDFNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265008
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-89-6
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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